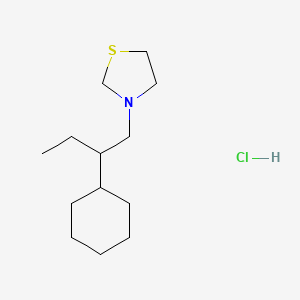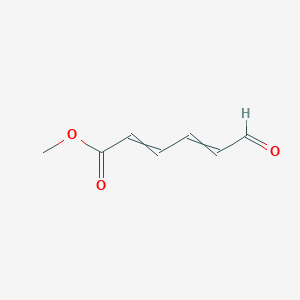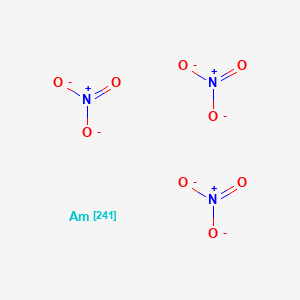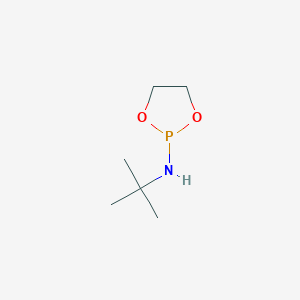
N-tert-Butyl-1,3,2-dioxaphospholan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-1,3,2-dioxaphospholan-2-amine is an organic compound that features a unique structure with a phosphorus atom bonded to an amine group and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-1,3,2-dioxaphospholan-2-amine typically involves the reaction of tert-butylamine with a suitable phosphorus-containing precursor. One common method involves the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature . This method provides a high yield and is efficient for producing the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-1,3,2-dioxaphospholan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound 2-oxide.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: The major product formed is this compound 2-oxide.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
N-tert-Butyl-1,3,2-dioxaphospholan-2-amine has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-tert-Butyl-1,3,2-dioxaphospholan-2-amine involves its interaction with molecular targets through its amine and phosphorus groups. These interactions can lead to the formation of stable complexes or the modification of biological molecules. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-tert-Butyl-1,3,2-dioxaphospholan-2-amine is unique due to its specific combination of a tert-butyl group and a phosphorus-containing ring structure. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
51439-10-2 |
|---|---|
Molecular Formula |
C6H14NO2P |
Molecular Weight |
163.15 g/mol |
IUPAC Name |
N-tert-butyl-1,3,2-dioxaphospholan-2-amine |
InChI |
InChI=1S/C6H14NO2P/c1-6(2,3)7-10-8-4-5-9-10/h7H,4-5H2,1-3H3 |
InChI Key |
YLFJUGYTWQTCCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NP1OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


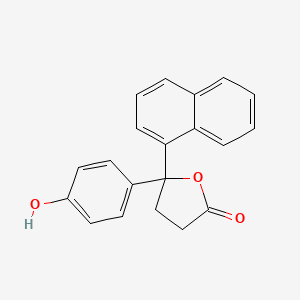

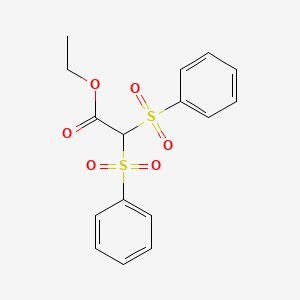
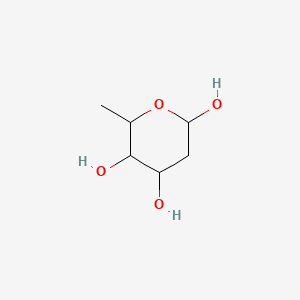
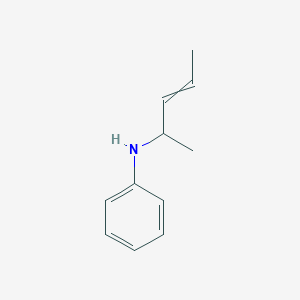
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,5'-[1,3]oxazolidine]](/img/structure/B14660578.png)
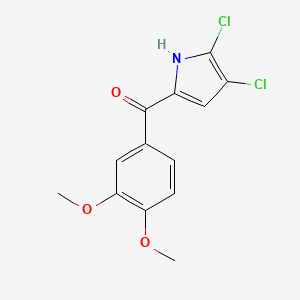
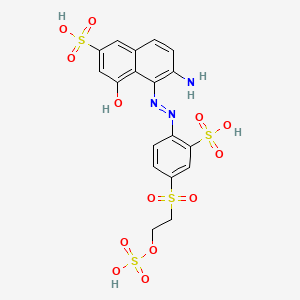


![Bicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14660612.png)
